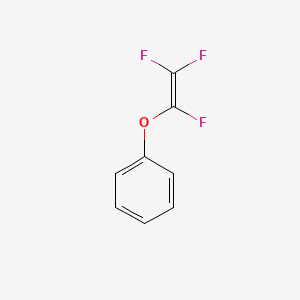

Phenyl trifluorovinyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,2-trifluoroethenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUFSELLSNXJCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579078 | |

| Record name | [(Trifluoroethenyl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-53-2 | |

| Record name | [(Trifluoroethenyl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Phenyl Trifluorovinyl Ether: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of phenyl trifluorovinyl ether, a fluorinated monomer with significant potential in the development of advanced functional polymers. This document details a robust synthesis protocol, explores its known physicochemical properties and reactivity, and discusses the characteristics and potential applications of its polymeric derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in leveraging the unique attributes of fluorinated materials.

Introduction

Fluoropolymers are a class of materials renowned for their exceptional chemical inertness, thermal stability, and unique surface properties. Within this class, polymers derived from trifluorovinyl ethers (TFVEs) offer a versatile platform for creating materials with tailored functionalities. Phenyl trifluorovinyl ether (PTVE), with its combination of a fluorinated vinyl group and an aromatic moiety, is a monomer of particular interest for the synthesis of polymers with high refractive indices, thermal resistance, and specific surface characteristics. This guide provides an in-depth exploration of the synthesis of PTVE and the properties of the monomer and its corresponding polymers, offering insights into its potential for advanced applications.

Synthesis of Phenyl Trifluorovinyl Ether

The synthesis of phenyl trifluorovinyl ether is most effectively achieved through a two-step process commencing with the reaction of phenol with hexafluoropropene oxide (HFPO), followed by the thermolysis of the resulting potassium salt. This method provides a reliable route to the desired monomer with good yield.

Synthesis of 2-Phenoxy-2,3,3,3-tetrafluoropropionic acid

The initial step involves the nucleophilic ring-opening of hexafluoropropene oxide by phenoxide.

-

Reaction: Phenol is reacted with hexafluoropropene oxide in the presence of an alkali and a phase-transfer catalyst in an aqueous-ether system. Subsequent acidification yields 2-phenoxy-2,3,3,3-tetrafluoropropionic acid.

-

Causality: The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (Bu4NBr), is crucial for facilitating the reaction between the aqueous phenoxide and the organic-soluble HFPO, thereby increasing the reaction rate and yield.

Thermolysis to Phenyl Trifluorovinyl Ether

The carboxylic acid is then converted to its potassium salt and subsequently decarboxylated via thermolysis to yield the final product.

-

Reaction: 2-Phenoxy-2,3,3,3-tetrafluoropropionic acid is neutralized with potassium hydroxide to form the potassium salt. The dried salt is then heated under vacuum to induce decarboxylation and elimination, affording phenyl trifluorovinyl ether.

-

Causality: The thermolysis of the potassium salt is a clean and efficient method for generating the trifluorovinyl ether. The reaction proceeds through a concerted or stepwise mechanism involving the elimination of carbon dioxide and potassium fluoride. Performing the reaction under vacuum is essential to remove the volatile product as it is formed, thus driving the equilibrium towards the product and preventing side reactions.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Phenoxytetrafluoropropionic acid

-

In a well-ventilated fume hood, a mixture of phenol, potassium hydroxide, water, diethyl ether, and a catalytic amount of tetrabutylammonium bromide is prepared in a suitable reaction vessel equipped with a stirrer and a gas inlet.

-

Hexafluoropropene oxide is slowly bubbled through the stirred mixture while maintaining the temperature below 30°C.

-

After the addition is complete, the mixture is stirred for an additional hour at room temperature.

-

The reaction mixture is then acidified with 30% hydrochloric acid.

-

The ethereal layer is separated, dried over magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield 2-phenoxytetrafluoropropionic acid.

Step 2: Synthesis of Phenyltrifluorovinyl ether

-

The 2-phenoxytetrafluoropropionic acid is dissolved in methanol and neutralized with a methanolic solution of potassium hydroxide using phenolphthalein as an indicator.

-

The solvent is evaporated under reduced pressure, and the resulting potassium salt is thoroughly dried over phosphorus pentoxide at 110-115°C under vacuum.

-

The dried and pulverized salt is mixed with dry sand and placed in a distillation apparatus.

-

The mixture is subjected to thermolysis by heating under vacuum (oil pump).

-

The volatile products are collected in a cold trap cooled to -78°C.

-

The condensate is then purified by distillation to give phenyl trifluorovinyl ether[1].

Figure 1: Synthetic pathway for phenyl trifluorovinyl ether.

Physicochemical Properties

| Property | Phenyl Trifluorovinyl Ether | Phenyl Vinyl Ether |

| Molecular Formula | C₈H₅F₃O | C₈H₈O |

| Molecular Weight | 174.12 g/mol | 120.15 g/mol [2] |

| Boiling Point | 132-134 °C[1] | ~155.5 °C[3] |

| Density | Data not available | 0.978 g/mL at 25 °C[4] |

| Refractive Index | Data not available | n20/D 1.522[4] |

Note: The physical properties of phenyl trifluorovinyl ether, such as density and refractive index, are expected to differ from its non-fluorinated counterpart due to the presence of fluorine atoms, which typically increase density and decrease refractive index.

Spectroscopic Data

Detailed spectroscopic data for phenyl trifluorovinyl ether is not widely published. However, the expected spectral characteristics can be inferred based on its structure and data from similar compounds.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show signals corresponding to the three fluorine atoms of the trifluorovinyl group. The chemical shifts and coupling constants would be characteristic of a CF₂=CFO- system.

-

¹H NMR: The ¹H NMR spectrum would display signals in the aromatic region corresponding to the protons of the phenyl group.

-

¹³C NMR: The ¹³C NMR spectrum would show resonances for the carbons of the trifluorovinyl group and the phenyl ring. The carbons attached to fluorine would exhibit characteristic splitting patterns.

-

IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the C=C bond of the vinyl group, the C-F bonds, the C-O-C ether linkage, and the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure of phenyl trifluorovinyl ether.

Reactivity and Polymerization

The trifluorovinyl ether group is the primary site of reactivity in phenyl trifluorovinyl ether, particularly for polymerization.

Homopolymerization

The homopolymerization of some substituted phenyl trifluorovinyl ethers has been investigated. For instance, perfluoro-4-fluorosulfonyl-phenyl-vinyl ether exhibits low polymerization activity under typical conditions but can be polymerized at high temperatures (190-225 °C) and pressures (1.5-1.6 GPa) without an initiator[5]. The resulting homopolymer is a white powder soluble in hexafluorobenzene[5].

Copolymerization

Phenyl trifluorovinyl ether can be copolymerized with other monomers to produce a range of fluorinated copolymers with tailored properties. The reactivity ratios in copolymerization are crucial for controlling the final polymer composition and properties.

Figure 2: Polymerization pathways of phenyl trifluorovinyl ether.

Properties and Applications of Poly(phenyl trifluorovinyl ether) and Related Polymers

Polymers derived from phenyl trifluorovinyl ether are expected to possess a unique combination of properties imparted by both the fluorinated backbone and the aromatic side chains.

Properties

-

Thermal Stability: The fluorinated backbone contributes to high thermal stability.

-

Chemical Resistance: As with other fluoropolymers, good resistance to a wide range of chemicals is anticipated.

-

Optical Properties: The presence of the phenyl group is likely to result in a high refractive index. For example, a homopolymer film of a related monomer, perfluoro-4-fluorosulfonyl-phenyl-vinyl ether, was found to have a refractive index of 1.466[5].

-

Surface Properties: Poly(trifluorovinyl ether)s have been shown to act as surface-modifying additives in blends with other polymers, such as polystyrene[6]. They can enrich the surface at very low bulk concentrations, altering properties like hydrophilicity[6].

Potential Applications

While specific applications for the homopolymer of phenyl trifluorovinyl ether are not yet well-established, the properties of this class of materials suggest their potential use in several advanced fields:

-

High-Performance Coatings: Their thermal stability, chemical resistance, and potential for high refractive index make them suitable for protective and optical coatings.

-

Advanced Optical Materials: Polymers with high refractive indices are valuable in the fabrication of lenses, optical fibers, and other photonic devices.

-

Proton-Exchange Membranes: Functionalized derivatives, such as those with sulfonic acid groups, are of interest for use in proton-exchange membrane fuel cells due to their high chemical and thermal stability[5].

-

Polymer Blends and Additives: Their ability to modify surface properties makes them attractive as additives to enhance the performance of other polymers[6].

Safety and Handling

-

Flammability: Many vinyl ethers are flammable. Handle with care and avoid sources of ignition.

-

Inhalation: Vapors may be harmful if inhaled. Work in a well-ventilated area or use appropriate respiratory protection.

-

Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment, including gloves and safety glasses.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

It is imperative to consult the Safety Data Sheet for any specific trifluorovinyl ether compound being used and to handle all chemicals with appropriate laboratory safety practices.

Conclusion

Phenyl trifluorovinyl ether is a valuable fluorinated monomer that provides a pathway to a range of functional polymers with desirable properties, including high thermal stability, chemical resistance, and tunable optical and surface characteristics. The synthesis of PTVE is achievable through a well-defined protocol, and its polymerization and copolymerization open up possibilities for the creation of novel materials for advanced applications in coatings, optics, and energy. Further research into the properties and applications of the homopolymer of phenyl trifluorovinyl ether is warranted to fully realize its potential.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69840, Phenyl vinyl ether. Retrieved January 23, 2026 from [Link].

- Tyutyunov, A. A., Khromov, G. A., Igumnov, S. M., & Dobrovolsky, Y. A. (2025). Polymerization of perfluoro-4-fluorosulfonyl-phenyl-vinyl ether, the new polymer for proton-conducting membranes. Fluorine Notes, 6(163).

- Shoichet, M. S., & Webster, A. (2000). Surface Enrichment of Poly(trifluorovinyl ether)s in Polystyrene Blends. Langmuir, 16(13), 5673–5679.

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenyl Ether. Retrieved January 23, 2026, from [Link]

- Zeifman, Y. V., & Sterlin, S. R. (2009). The Synthesis of Trifluorovinyl Ethers. Fluorine Notes, 2(63).

-

LookChem. (n.d.). Cas 766-94-9, phenyl vinyl ether. Retrieved January 23, 2026, from [Link]

Sources

- 1. Phenyl trifluoromethyl ether (CAS 456-55-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Phenyl vinyl ether | C8H8O | CID 69840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Phenethyl phenyl ether [webbook.nist.gov]

- 4. Perfluoro propyl vinyl ether | C5F10O | CID 15388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

A Technical Guide to the Spectroscopic Characterization of Phenyl Trifluorovinyl Ether

This guide provides an in-depth technical analysis of the spectroscopic data for phenyl trifluorovinyl ether (CF₂=CF-O-Ph), a compound of interest in polymer science and organic synthesis. As direct experimental spectra are not extensively consolidated in public literature, this document synthesizes predicted data based on established spectroscopic principles and data from analogous structures. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this molecule.

Introduction and Molecular Structure

Phenyl trifluorovinyl ether, also known as (trifluorovinyl)oxybenzene, possesses a unique electronic structure arising from the interplay between the electron-withdrawing trifluorovinyl group and the electron-donating phenyl ether moiety. This structure gives rise to distinct spectroscopic signatures that are critical for its unambiguous identification and for understanding its reactivity. A thorough analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for its characterization.

Molecular Structure and Atom Labeling

To facilitate a clear discussion of the spectroscopic data, the atoms in phenyl trifluorovinyl ether are labeled as shown in the diagram below. This labeling will be used consistently throughout this guide.

Caption: Labeled structure of phenyl trifluorovinyl ether.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of phenyl trifluorovinyl ether. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple, complementary datasets.

¹⁹F NMR Spectroscopy: The Definitive Signature

Due to its 100% natural abundance and high gyromagnetic ratio, the ¹⁹F nucleus is highly sensitive in NMR experiments.[1] Furthermore, the large chemical shift dispersion of ¹⁹F NMR provides excellent signal separation, making it a primary technique for identifying fluorinated compounds.[1][2]

Expected ¹⁹F NMR Spectrum (Referenced to CFCl₃):

The three fluorine atoms on the vinyl group are chemically and magnetically non-equivalent, resulting in three distinct signals. The spectrum will be a complex, second-order system due to the similar magnitude of chemical shift differences (Δν) and coupling constants (J).

-

Fα: This fluorine will appear as a doublet of doublets. It will exhibit a large geminal coupling to Fβ(cis) and Fβ(trans).

-

Fβ(cis): This fluorine (cis to the O-Ph group) will be a doublet of doublets, showing a large geminal coupling to Fβ(trans) and a smaller trans coupling to Fα.

-

Fβ(trans): This fluorine (trans to the O-Ph group) will also be a doublet of doublets, with a large geminal coupling to Fβ(cis) and a larger cis coupling to Fα.

Table 1: Predicted ¹⁹F NMR Data

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Fα | -120 to -140 | dd | ²JFα-Fβ(trans) ≈ 40-60 Hz, ³JFα-Fβ(cis) ≈ 10-20 Hz |

| Fβ (cis) | -90 to -110 | dd | ²JFβ(cis)-Fβ(trans) ≈ 70-90 Hz, ³JFα-Fβ(cis) ≈ 10-20 Hz |

| Fβ (trans) | -100 to -120 | dd | ²JFβ(cis)-Fβ(trans) ≈ 70-90 Hz, ²JFα-Fβ(trans) ≈ 40-60 Hz |

Note: The cis/trans coupling constants for fluoroalkenes can vary significantly. The values presented are estimates based on typical ranges.

¹H NMR Spectroscopy

The ¹H NMR spectrum will be dominated by signals from the aromatic phenyl group. The electron-donating nature of the ether oxygen and the overall electron-withdrawing effect of the trifluorovinyl group will influence the chemical shifts of the aromatic protons.

Expected ¹H NMR Spectrum:

-

H-ortho (H2, H6): These protons are closest to the ether linkage and will be the most deshielded of the aromatic protons, likely appearing as a doublet or multiplet.

-

H-meta (H3, H5): These protons will be in a more typical aromatic region, appearing as a triplet or multiplet.

-

H-para (H4): This proton will be the most shielded of the aromatic protons, appearing as a triplet or multiplet.

Table 2: Predicted ¹H NMR Data

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-ortho (H2, H6) | 7.10 - 7.30 | d or m | ³JH-H ≈ 7-9 Hz |

| H-meta (H3, H5) | 7.35 - 7.50 | t or m | ³JH-H ≈ 7-9 Hz |

| H-para (H4) | 7.20 - 7.40 | t or m | ³JH-H ≈ 7-9 Hz |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all eight carbon atoms. The signals for the carbons bonded to fluorine will be split into multiplets due to C-F coupling.

Expected ¹³C NMR Spectrum:

-

Cα and Cβ: These vinylic carbons will be significantly affected by the attached fluorines, showing large one-bond (¹JC-F) and two-bond (²JC-F) couplings. Their chemical shifts will be in the highly deshielded region typical for fluoroalkenes.

-

Aromatic Carbons: The aromatic carbons will appear in the 115-160 ppm range. C1, being attached to the electronegative oxygen, will be the most deshielded.

Table 3: Predicted ¹³C NMR Data

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Cα | 145 - 155 | ddt | ¹JC-Fα ≈ 280-300 Hz, ²JC-Fβ(cis) ≈ 30-40 Hz, ²JC-Fβ(trans) ≈ 10-20 Hz |

| Cβ | 135 - 145 | ddt | ¹JC-Fβ(cis) ≈ 290-310 Hz, ¹JC-Fβ(trans) ≈ 290-310 Hz, ²JC-Fα ≈ 40-50 Hz |

| C1 | 155 - 160 | s | - |

| C2/C6 | 118 - 122 | s | - |

| C3/C5 | 129 - 131 | s | - |

| C4 | 124 - 127 | s | - |

Experimental Protocols

NMR Spectroscopy Protocol

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of phenyl trifluorovinyl ether in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a clean vial.[3] Add a small amount of an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR, and trichlorofluoromethane (CFCl₃) for ¹⁹F NMR. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 300 MHz or higher).[4][5] Lock the field frequency using the deuterium signal from the solvent. Tune and shim the probe to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire the spectra using standard parameters. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets (except for carbons attached to fluorine).[3]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected. Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm, CFCl₃ at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.[6]

Expected IR Absorptions:

The IR spectrum of phenyl trifluorovinyl ether will show characteristic bands for the C-F, C=C, C-O, and aromatic C-H bonds.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 1640 - 1620 | Medium | C=C stretch | Trifluorovinyl |

| 1600, 1490 | Medium | C=C stretch | Aromatic Ring |

| 1350 - 1150 | Strong | C-F stretch (multiple bands) | C-F |

| 1260 - 1200 | Strong | Asymmetric C-O-C stretch | Aryl-Alkyl Ether |

| 1075 - 1020 | Medium | Symmetric C-O-C stretch | Aryl-Alkyl Ether |

| 770 - 730 | Strong | C-H out-of-plane bend | Monosubstituted Benzene |

Causality of Key Bands:

-

The strong, complex absorptions in the 1350-1150 cm⁻¹ region are definitive for C-F bonds and are often the most prominent feature in the spectra of fluorinated compounds.

-

The band for the aryl-alkyl ether C-O stretch around 1250 cm⁻¹ is typically strong and provides clear evidence for the ether linkage.[7]

IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl salt plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the pure salt plates) to subtract atmospheric H₂O and CO₂ absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electron Ionization (EI) is a common technique for this purpose.

Expected Mass Spectrum:

The molecular ion peak (M⁺) will be observed at m/z = 176, corresponding to the molecular weight of C₈H₅F₃O. The fragmentation pattern will be influenced by the stability of the resulting fragments.

Predicted Fragmentation Pattern:

-

m/z = 176 (M⁺): The molecular ion.

-

m/z = 107 ([M - CF₃]⁺): Loss of a trifluoromethyl radical is a common fragmentation pathway for compounds containing a CF₃ group, although here it would involve rearrangement. A more likely primary fragmentation is loss of the entire trifluorovinyl group.

-

m/z = 94 ([C₆H₅OH]⁺): Cleavage of the ether bond followed by hydrogen rearrangement can lead to a phenol radical cation. This is often a prominent peak in the mass spectra of phenyl ethers.[8]

-

m/z = 81 ([C₂F₃]⁺): The trifluorovinyl cation.

-

m/z = 77 ([C₆H₅]⁺): The phenyl cation, resulting from the cleavage of the C-O bond.

-

m/z = 69 ([CF₃]⁺): The trifluoromethyl cation, a very common fragment in the mass spectra of fluorinated compounds.

-

m/z = 51 ([C₄H₃]⁺): A common fragment from the breakdown of the phenyl ring.

Mass Spectrometry Protocol (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or a GC inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[8]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Summary and Conclusion

The spectroscopic characterization of phenyl trifluorovinyl ether relies on a multi-technique approach. ¹⁹F NMR provides the most unambiguous data for confirming the presence and structure of the trifluorovinyl group. ¹H and ¹³C NMR confirm the phenyl ether backbone and show characteristic couplings to the fluorine atoms. IR spectroscopy identifies the key functional groups, particularly the strong C-F and C-O stretching vibrations. Finally, mass spectrometry confirms the molecular weight and provides a fragmentation pattern consistent with the proposed structure. This guide provides a comprehensive, albeit predictive, set of data and protocols to aid scientists in the successful identification and analysis of this important fluorinated monomer.

References

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 24, 2026, from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved January 24, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved January 24, 2026, from [Link]

-

MassBank. (n.d.). Ethyl phenyl ether. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). Phenyl vinyl ether. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Department of Chemistry. Retrieved January 24, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Infrared spectroscopy. Retrieved January 24, 2026, from [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. azom.com [azom.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 6. edu.rsc.org [edu.rsc.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. massbank.eu [massbank.eu]

Phenyl trifluorovinyl ether reaction mechanisms and kinetics

An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of Phenyl Trifluorovinyl Ether

Abstract

Phenyl trifluorovinyl ether (Ph-TFVE) is a fluorinated monomer of significant industrial and academic interest, primarily serving as a precursor to high-performance perfluorocyclobutyl (PFCB) aromatic ether polymers. The unique electronic properties conferred by the trifluorovinyl group, in conjunction with the aromatic phenyl ring, dictate a rich and varied reactivity. This technical guide provides a comprehensive exploration of the core reaction mechanisms and kinetics associated with Ph-TFVE. We delve into the mechanistic underpinnings of its signature thermal [2+2] cycloaddition, polymerization pathways, and other significant transformations. By synthesizing experimental data with mechanistic principles, this document serves as an authoritative resource for researchers, scientists, and professionals in materials science and drug development, offering field-proven insights into the causality behind its chemical behavior and the protocols for its study.

Introduction: The Unique Profile of Phenyl Trifluorovinyl Ether

Phenyl trifluorovinyl ether, Ph-O-CF=CF₂, stands as a cornerstone in the synthesis of advanced fluoropolymers. Its structure marries the thermal stability and chemical inertness of a fluorinated olefin with the rigidity and processability of an aromatic ether. The electron-withdrawing nature of the fluorine atoms renders the double bond highly electron-deficient, which is the root of its characteristic reactivity, most notably its propensity to undergo thermal cyclodimerization. This reaction provides a direct, non-catalyzed route to the 1,2-disubstituted perfluorocyclobutyl (PFCB) ring system, a key structural motif in a class of polymers known for their low moisture absorption, low dielectric constant, and exceptional thermal stability. Understanding the mechanisms and kinetics of Ph-TFVE is therefore paramount to controlling its transformations and designing novel materials with tailored properties.

Core Reaction Mechanisms and Kinetics

The reactivity of Ph-TFVE is dominated by the chemistry of its electron-poor trifluorovinyl group. The principal transformations include thermal cycloadditions and radical-mediated polymerizations.

Thermal [2+2] Cycloaddition: The Gateway to PFCB Polymers

The hallmark reaction of trifluorovinyl ethers is their thermal [2+2] cyclodimerization.[1] This reaction proceeds without the need for catalysts or initiators, typically at temperatures above 150 °C, to form a highly stable perfluorocyclobutyl ring.

Mechanism: The cycloaddition is generally understood to proceed through a diradical intermediate. The reaction is initiated by the thermal cleavage of the π-bond of one monomer to form a diradical species. This intermediate then reacts with a second monomer molecule to form the cyclobutane ring. This stepwise mechanism explains the observed regioselectivity, where the primary product is the thermodynamically more stable head-to-tail 1,3-disubstituted cyclobutane isomer, minimizing steric and electronic repulsions.

Caption: Mechanism of Thermal [2+2] Cycloaddition of Ph-TFVE.

Kinetics: The rate of this dimerization is highly dependent on temperature and pressure. Kinetic studies on analogous perfluorovinyl ethers have shown that high pressures can significantly accelerate the polymerization (which is initiated by the same dimerization mechanism), indicating a negative activation volume.[2] The activation energy for the thermal initiation of perfluoromethylvinyl ether polymerization, a closely related process, has been estimated to be approximately 79.9 ± 3 kJ/mol.[2] This relatively high activation energy underscores the need for elevated temperatures to drive the reaction efficiently.

[2+1] Cycloaddition with Difluorocarbene

Aryl trifluorovinyl ethers can also participate in [2+1] cycloaddition reactions. A notable example is the reaction with a difluorocarbene source, such as bromotrifluoromethyl)trimethylsilane (TMSCF₂Br), to produce aryl perfluorocyclopropyl ethers. This transformation provides access to the unique perfluorocyclopropoxy group, a valuable moiety in medicinal and materials chemistry.

Mechanism: The reaction, catalyzed by a halide source like tetrabutylammonium bromide (n-Bu₄NBr), proceeds via the in-situ generation of difluorocarbene (:CF₂). The electron-deficient trifluorovinyl ether acts as a carbene acceptor, undergoing cycloaddition to form the three-membered perfluorinated ring. This reaction proceeds smoothly at elevated temperatures (e.g., 120 °C in toluene) and tolerates a wide variety of functional groups on the aromatic ring.[1]

Caption: Workflow for [2+1] Cyclopropanation of Ph-TFVE.

Radical Polymerization

Beyond dimerization, Ph-TFVE can undergo chain-growth polymerization to form high molecular weight polymers. This is typically achieved via a radical mechanism, often in an aqueous emulsion system.

Mechanism & Kinetics: The polymerization is initiated by standard radical initiators, such as redox systems (e.g., potassium persulfate/Fe(II)), which are effective at moderate temperatures.[3] The polymerization kinetics and resulting polymer properties are highly sensitive to reaction conditions:

-

Temperature: Lowering the polymerization temperature generally leads to an increase in the polymer's molecular weight. For instance, in the emulsion polymerization of a similar trifluorovinyl ether, decreasing the temperature from 50 °C to 2 °C resulted in a significant increase in molar mass.[3] This is because chain transfer and termination reactions, which limit chain growth, are more competitive at higher temperatures.

-

Initiator Concentration: The concentration of the initiator affects both the polymerization rate and the final molecular weight. Higher initiator concentrations can increase the rate but may also lead to lower molecular weights due to a higher number of growing chains being initiated.[3]

Termination and chain transfer are critical mechanistic features. For trifluorovinyl ethers with hydrocarbon side chains, mechanisms like β-scission and hydrogen abstraction from the pendant group can act as significant chain-limiting events.[3]

Table 1: Influence of Temperature on Emulsion Polymerization of an Ethoxy-Substituted TFVE[3]

| Polymerization Temperature (°C) | Number-Average Molar Mass (Mₙ, g/mol ) | Weight-Average Molar Mass (Mᵥ, g/mol ) | Polydispersity Index (PDI) |

| 50 | ~6,000 | ~18,000 | ~3.0 |

| 30 | ~9,000 | ~27,000 | ~3.0 |

| 2 | ~13,000 | ~33,800 | ~2.6 |

Data is illustrative based on trends reported for similar TFVE monomers.

Acid-Catalyzed Cleavage

While ethers are generally stable, they can be cleaved by strong acids like HBr and HI.[4] For aryl ethers, the aromatic carbon-oxygen bond is very strong due to sp² hybridization and resonance. Therefore, cleavage almost exclusively occurs at the alkyl-oxygen bond.

Mechanism: In the case of Ph-O-CF=CF₂, the reaction proceeds via protonation. Protonation can occur either at the ether oxygen or the double bond. Nucleophilic attack by a halide ion (e.g., Br⁻) on the resulting intermediate leads to cleavage. Given the electronic nature and stability of potential intermediates, the most probable outcome is the cleavage of the vinyl-oxygen bond to yield phenol and a fluorinated byproduct. The reaction at the vinyl ether moiety can follow either an Sₙ1 or Sₙ2 pathway depending on the substrate and conditions.[4][5]

Caption: General Mechanism for Acid-Catalyzed Cleavage of Ph-TFVE.

Experimental Protocols

To ensure scientific integrity, protocols must be designed as self-validating systems where reaction progress and product identity are rigorously monitored.

Protocol 1: Kinetic Study of Ph-TFVE Thermal Dimerization via ¹⁹F NMR Spectroscopy

This protocol allows for the in-situ monitoring of the dimerization reaction, providing high-quality kinetic data.

-

Sample Preparation: Prepare a solution of Ph-TFVE (e.g., 0.1 M) in a high-boiling, inert solvent (e.g., diphenyl ether) within a high-pressure NMR tube. Add an internal standard with a known concentration and a distinct ¹⁹F NMR signal that does not interfere with reactant or product signals (e.g., hexafluorobenzene).

-

Initial Measurement (t=0): Acquire a quantitative ¹⁹F NMR spectrum at room temperature. Integrate the signals corresponding to the vinylic fluorines of Ph-TFVE and the internal standard.

-

Thermal Reaction: Place the sealed NMR tube in a pre-heated, thermostatically controlled oil bath or heating block set to the desired reaction temperature (e.g., 180 °C).

-

Time-Course Monitoring: At regular intervals (e.g., every 30 minutes), remove the tube, cool it rapidly to quench the reaction, and acquire a new ¹⁹F NMR spectrum.

-

Data Analysis: For each time point, calculate the concentration of Ph-TFVE relative to the constant concentration of the internal standard. Plot the natural logarithm of the Ph-TFVE concentration versus time. For a second-order reaction, a plot of 1/[Ph-TFVE] vs. time will be linear.

-

Causality Check: The appearance and corresponding increase of new signals in the ¹⁹F NMR spectrum attributable to the perfluorocyclobutyl ring provide simultaneous validation of the product's identity. The rate constant can be determined from the slope of the linearized kinetic plot.

Protocol 2: Redox-Initiated Emulsion Polymerization of Ph-TFVE

This protocol details a standard method for producing high molecular weight poly(Ph-TFVE).

-

Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, and condenser, add deionized, deoxygenated water and a surfactant (e.g., ammonium perfluorooctanoate). Purge the system with nitrogen for 30 minutes while stirring.

-

Monomer Emulsification: Add the Ph-TFVE monomer to the reactor and stir vigorously to form a stable emulsion.

-

Initiator Addition: Prepare fresh aqueous solutions of the redox initiator system, for example, potassium persulfate (K₂S₂O₈) and a reducing agent like iron(II) sulfate (FeSO₄·7H₂O). Add the reducing agent solution to the reactor, followed by the oxidizing agent solution to initiate polymerization.

-

Reaction Monitoring: Maintain the reaction at a constant temperature (e.g., 30 °C) using a circulating water bath.[3] Monitor the reaction progress by periodically withdrawing aliquots and determining the solids content (polymer yield).

-

Termination and Isolation: After the desired conversion is reached (e.g., 4-6 hours), terminate the reaction by adding a radical scavenger. Coagulate the polymer latex by adding a salt solution (e.g., MgSO₄), filter the resulting polymer, wash thoroughly with water and methanol, and dry under vacuum.

-

Validation & Characterization: Confirm the structure of the polymer using ¹H and ¹⁹F NMR. Determine the molecular weight and polydispersity index using Gel Permeation Chromatography (GPC) with appropriate calibration standards.

Conclusion and Future Outlook

The reaction mechanisms of phenyl trifluorovinyl ether are a compelling case study in modern fluorine chemistry. Its reactivity is dominated by the electron-deficient nature of the trifluorovinyl group, leading to facile thermal [2+2] cycloadditions and radical polymerizations. The kinetics of these processes are highly tunable by temperature, pressure, and initiator concentration, allowing for precise control over the formation of both small molecules and high-performance polymers. While significant progress has been made, future research should focus on asymmetric variants of these cycloadditions, the development of living/controlled polymerization techniques to access novel block copolymers, and deeper computational studies to refine the understanding of transition states and reaction pathways. Such efforts will undoubtedly expand the already impressive utility of this versatile fluorinated building block.

References

-

Lousenberg, R. D., & Shoichet, B. K. (1997). Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups: Insight into the Mechanism of Trifluor. Journal of Organic Chemistry, 62(22), 7844-7847. Available at: [Link][6]

-

McMurry, J. (2023). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry. OpenStax. Available at: [Link][4]

-

Chad's Prep. (2021). 13.3 Reactions of Ethers | Organic Chemistry. YouTube. Available at: [Link][7]

-

Lousenberg, R. D., & Shoichet, B. K. (1999). Polymerization of Novel Trifluorovinyl Ethers: Insight into the Mechanisms of Termination and Chain Transfer. Journal of Polymer Science Part A: Polymer Chemistry, 37(18), 3301-3308. Available at: [Link][3]

-

Papadimitriou, V. C., et al. (2011). Kinetics and mechanism of the reaction of perfluoro propyl vinyl ether (PPVE, C3F7OCH=CH2) with OH: assessment of its fate in the atmosphere. Physical Chemistry Chemical Physics, 13(3), 1135-1144. Available at: [Link][8]

-

Krespan, C. G., & Petrov, V. A. (1996). The Synthesis of Trifluorovinyl Ethers. Fluorine Notes, 1(6). Available at: [Link][9]

-

Hu, J., et al. (2022). Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters, 24(17), 3235-3239. Available at: [Link][1]

-

Goncharov, V. V., et al. (2001). Kinetics and mechanism for the initiation of thermal polymerization of perfluoropropyl vinyl ether at high pressures. High Pressure Research, 20(1-6), 255-260. Available at: [Link][2]

-

Chemistry LibreTexts. (2015). 9.8: Reactions of Ethers. Available at: [Link][5]

-

ResearchGate. (n.d.). Polymerization of selected trifluorovinyl ether monomers into perfluorocyclobutyl polymers. Available at: [Link][10]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. researchgate.net [researchgate.net]

- 3. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 4. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 7. youtube.com [youtube.com]

- 8. Kinetics and mechanism of the reaction of perfluoro propyl vinyl ether (PPVE, C3F7OCH [[double bond, length as m-dash]] CH2) with OH: assessment of its fate in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. notes.fluorine1.ru [notes.fluorine1.ru]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Phenyl Trifluorovinyl Ether from Phenol

Abstract

This document provides an in-depth guide for the synthesis of phenyl trifluorovinyl ether, a valuable monomer and building block in fluoropolymer chemistry and materials science. We move beyond a simple recitation of steps to explore the mechanistic rationale behind the most effective synthetic strategies, focusing on the widely adopted method involving the reaction of phenol with hexafluoropropene oxide (HFPO) followed by thermolysis. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, safety considerations, and field-proven insights to ensure reproducible and efficient synthesis.

Introduction: The Significance of Aryl Trifluorovinyl Ethers

Aryl trifluorovinyl ethers (ArOCF=CF₂) are a class of fluorinated monomers of significant industrial and academic interest. Their defining feature is the trifluorovinyl ether moiety, which can undergo a unique thermal [2+2] cycloaddition reaction to form perfluorocyclobutane (PFCB) aromatic ether polymers.[1] These polymers are prized for their high thermal stability, low dielectric constant, excellent optical transparency, and solvent resistance, making them ideal candidates for advanced applications in optical waveguides, high-performance composites, and microelectronics.

The parent compound, phenyl trifluorovinyl ether, serves as a fundamental model and a key precursor for more complex, functionalized monomers.[2] Its synthesis from readily available phenol is a critical gateway to this class of materials. This guide will focus on the most reliable and scalable methods for its preparation.

Strategic Overview of Synthesis

The formation of the O-CF=CF₂ bond from a phenol presents a unique chemical challenge. Direct vinylation with a trifluorovinyl equivalent is difficult. The most successful and widely documented approach is a two-step sequence that builds the ether linkage first and then generates the double bond.

Primary Synthetic Route:

-

Step 1: Nucleophilic Ring-Opening of Hexafluoropropene Oxide (HFPO). Phenol, activated as its phenoxide salt, acts as a nucleophile to open the strained epoxide ring of HFPO. This reaction forms a stable 2-phenoxy-2,3,3,3-tetrafluoropropionate salt.

-

Step 2: Pyrolytic Decarboxylation. The intermediate salt is subjected to high-temperature vacuum thermolysis. This process eliminates a molecule of carbon dioxide (CO₂) and a metal fluoride salt, generating the desired trifluorovinyl ether.[3]

This pathway is favored due to the high reactivity of HFPO and the strong thermodynamic driving force of the final decarboxylation step.

Mechanistic Deep Dive & Protocol: The HFPO Route

Principle and Causality

This method leverages the electrophilicity of the C2 carbon in HFPO. The phenoxide ion attacks this carbon, leading to the cleavage of the C-O bond and formation of a carboxylate intermediate. The subsequent thermolysis is a concerted or stepwise process that expels CO₂ to create the vinyl group. The choice of the counter-ion (cation) is critical; potassium salts have been shown to provide significantly higher yields than their sodium counterparts, likely due to differences in lattice energy and the stability of the transition state during pyrolysis.[3]

Detailed Experimental Protocol

Safety First: Phenol is corrosive and toxic. Hexafluoropropene oxide (HFPO) is an extremely toxic, volatile substance and must be handled with extreme caution in a high-performance chemical fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

Part A: Synthesis of Potassium 2-Phenoxytetrafluoropropionate [3]

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet tube, combine phenol (1 equivalent), potassium hydroxide (KOH, 1.5-2.0 equivalents), a phase-transfer catalyst such as tetrabutylammonium bromide (Bu₄NBr, ~0.05 equivalents), water, and diethyl ether.

-

Reaction Initiation: Cool the vigorously stirred mixture in an ice bath (<10°C).

-

HFPO Addition: Slowly bubble gaseous hexafluoropropene oxide (HFPO, 1.05 equivalents) into the reaction mixture. Maintain the temperature below 30°C throughout the addition. Causality: This exothermic reaction must be controlled to prevent side reactions and loss of volatile HFPO.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure full conversion.

-

Acidification & Extraction: Carefully acidify the mixture with hydrochloric acid (e.g., 30% HCl) to a pH of ~1. Transfer the mixture to a separatory funnel, separate the ethereal layer, and extract the aqueous layer with additional diethyl ether.

-

Isolation of Acid: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield crude 2-phenoxytetrafluoropropionic acid.

-

Salt Formation: Dissolve the crude acid in methanol and neutralize carefully with a solution of KOH in methanol using phenolphthalein as an indicator. Evaporate the solvent under reduced pressure.

-

Drying: Dry the resulting potassium salt thoroughly under high vacuum at 110-115°C over P₂O₅ for several hours. Trustworthiness: This drying step is absolutely critical. The presence of residual water or methanol will lead to drastically reduced yields and side product formation during thermolysis.

Part B: Thermolysis to Phenyl Trifluorovinyl Ether [3]

-

Apparatus Setup: Arrange a vacuum distillation apparatus suitable for high-temperature pyrolysis. The distillation flask should be connected to a vacuum pump and a collection flask cooled in a dry ice/acetone bath (-78°C).

-

Sample Preparation: Thoroughly mix the dried potassium 2-phenoxytetrafluoropropionate salt (1 part by weight) with dry sand (~1.3 parts by weight). Expertise: The sand ensures even heat distribution and prevents the salt from fusing into a solid mass, which would lead to inefficient decomposition.

-

Pyrolysis: Evacuate the system using an oil pump. Heat the distillation flask containing the salt/sand mixture. The original literature suggests direct heating with a Bunsen burner flame or using a Wood's alloy bath at 225-280°C.[3] The volatile product will distill and be collected in the cold trap.

-

Purification: Once the pyrolysis is complete, carefully collect the condensate from the cold trap. The crude product can be purified by fractional distillation to yield pure phenyl trifluorovinyl ether.

Data Summary

| Parameter | Value/Condition | Source |

| Intermediate Yield | ~40% (for the acid) | [3] |

| Final Product Yield | ~63% (from the salt) | [3] |

| Thermolysis Temperature | 225-280 °C | [3] |

| Product Boiling Point | 132-134 °C | [3] |

Alternative Synthetic Considerations

While the HFPO route is dominant, other methods provide context and potential pathways to related structures.

Reaction with Halogenated Ethanes

A more recent approach involves the reaction of phenols with 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) in the presence of a strong base like KOH.[4] This reaction proceeds through the in-situ formation of a highly reactive difluoroethylene intermediate. While this can lead to the formation of aryl fluoroalkenyl ethers, the primary products reported are often multihalogenated vinyl ethers, which are themselves valuable intermediates for further functionalization via cross-coupling reactions.[4]

Classical Vinylation Approaches

The synthesis of non-fluorinated phenyl vinyl ether can be accomplished via several classical methods, such as the reaction of phenol with ethylene dichloride to form an intermediate that is then dehydrochlorinated with KOH[5], or the direct base-catalyzed addition of phenol to acetylene.[6] Applying these methods to synthesize the trifluorovinyl analogue is not straightforward due to the different reactivity and availability of trifluorinated starting materials.

Conclusion

The synthesis of phenyl trifluorovinyl ether from phenol is most reliably and efficiently achieved through a two-step process involving the ring-opening of hexafluoropropene oxide followed by the vacuum thermolysis of the resulting potassium 2-phenoxytetrafluoropropionate salt. This method, while requiring specialized reagents and careful handling, is well-documented and provides good yields of the desired monomer.[3] Understanding the causality behind each step—from the choice of cation to the critical need for anhydrous conditions—is paramount for success. The resulting phenyl trifluorovinyl ether serves as a foundational building block for the creation of high-performance perfluorocyclobutane polymers, underscoring the importance of mastering its synthesis.

References

- The Synthesis of Trifluorovinyl Ethers.

- Synthesis of Trifluorovinyl Ethers Incorporating Functionalized Hydrocarbon Ether Groups.

- The Polymerization and Synthesis of Phenyl Vinyl Ether and Certain Derivatives.

- Highly Fluorinated Trifluorovinyl Aryl Ether Monomers and Perfluorocyclobutane Aromatic Ether Polymers for Optical Waveguide Applications.

- Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent.

- Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers.

- Pentafluorophenyl Alkyl and Vinyl Ethers. National Institutes of Health (NIH)

Sources

Application Note & Protocol: Synthesis of Phenyl Trifluorovinyl Ether via Williamson Ether Synthesis

Document ID: AN-PTVE-WES-202601

Abstract & Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science.[1] Fluorinated functional groups can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[2][3] Among these, the trifluorovinyl ether moiety (-O-CF=CF₂) is of particular interest. It serves as a key building block for perfluorocyclobutane (PFCB) polymers, which are prized for their high thermal stability, low dielectric constants, and excellent optical transparency, making them ideal for advanced optical and electronic applications.[4] Phenyl trifluorovinyl ether, specifically, is a fundamental monomer for creating these high-performance aromatic ether polymers.

This document provides a comprehensive guide to the synthesis of phenyl trifluorovinyl ether utilizing a modified Williamson ether synthesis. The traditional Williamson synthesis, first developed in 1850, is a robust method for forming ethers from an alkoxide and an alkyl halide via an Sₙ2 mechanism.[5][6] While classic Sₙ2 reactions on vinylic substrates are typically disfavored, the strong electron-withdrawing nature of the fluorine atoms on the vinyl group facilitates nucleophilic substitution, making this approach viable.

Herein, we detail a reliable protocol for the synthesis, purification, and characterization of phenyl trifluorovinyl ether. We emphasize the underlying chemical principles, safety considerations for handling fluorinated reagents, and troubleshooting strategies to ensure reproducible, high-yield results for researchers in synthetic chemistry and drug development.

Reaction Principle & Mechanism

The synthesis proceeds in two primary stages, consistent with the core principles of the Williamson ether synthesis.[7]

-

Deprotonation: Phenol, being significantly more acidic than aliphatic alcohols, is readily deprotonated by a moderately strong base, such as sodium hydroxide, to form the highly nucleophilic sodium phenoxide.[8] This step is critical as the phenoxide ion is a much more potent nucleophile than neutral phenol.[9][10]

-

Nucleophilic Substitution: The generated phenoxide ion then acts as the nucleophile, attacking the electron-deficient carbon of a trifluorovinyl halide (e.g., bromotrifluoroethylene). The reaction proceeds via a nucleophilic vinylic substitution mechanism to form the target phenyl trifluorovinyl ether and a sodium halide salt as a byproduct.

The overall reaction is as follows:

C₆H₅OH + NaOH → C₆H₅O⁻Na⁺ + H₂O C₆H₅O⁻Na⁺ + BrCF=CF₂ → C₆H₅-O-CF=CF₂ + NaBr

Below is a diagram illustrating the mechanistic pathway.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

Application Notes and Protocols for Phenyl Trifluorovinyl Ether in High-Performance Coatings

Introduction: The Dawn of a New Era in Fluoropolymer Coatings

For decades, fluoropolymers have been the gold standard for high-performance coatings, offering unparalleled durability, chemical inertness, and weather resistance.[1][2] Within this class of materials, fluoroethylene vinyl ether (FEVE) resins have carved out a significant niche, providing a soluble and curable alternative to intractable materials like polytetrafluoroethylene (PTFE).[3][4] This document introduces a next-generation monomer, Phenyl Trifluorovinyl Ether (PTFVE) , poised to elevate the performance of fluoropolymer coatings. The incorporation of a phenyl group into the vinyl ether structure is anticipated to enhance thermal stability, and chemical resistance, and provide unique optical properties, opening new avenues for coatings in extreme environments.[5]

This application note serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development and advanced materials. It details the synthesis and polymerization of PTFVE, characterizes the resulting polymer, and provides foundational protocols for the formulation, application, and curing of PTFVE-based high-performance coatings. While direct application data for PTFVE in coatings is emerging, this guide establishes a strong, scientifically-grounded starting point for its evaluation and implementation, drawing logical parallels from the well-established field of FEVE technology.

Molecular Architecture and its Implications: The Phenyl Advantage

The defining feature of PTFVE is the substitution of the alkyl group found in conventional FEVE monomers with a phenyl ring. This seemingly subtle change in molecular architecture has profound implications for the polymer's properties and, consequently, the performance of coatings derived from it.

Structural Comparison: PTFVE vs. Conventional FEVE Monomers

| Feature | Phenyl Trifluorovinyl Ether (PTFVE) | Conventional Fluoroethylene Vinyl Ether (FEVE) |

| Vinyl Ether Substituent | Phenyl Group | Alkyl or Cycloaliphatic Group |

| Aromaticity | Present | Absent |

| Expected Impact on Polymer Properties | Increased rigidity, thermal stability, and refractive index. Potential for enhanced chemical resistance due to the stability of the aromatic ring. | Tunable flexibility and solubility based on the alkyl substituent.[3] |

The presence of the aromatic ring in PTFVE is hypothesized to impart a number of desirable characteristics to the resulting polymer and coatings:

-

Enhanced Thermal Stability: The rigid phenyl group can increase the glass transition temperature (Tg) and overall thermal stability of the polymer compared to its aliphatic counterparts.[6]

-

Improved Chemical Resistance: The inherent stability of the benzene ring may offer superior resistance to a broader range of chemicals.

-

Unique Optical Properties: The aromatic structure can lead to a higher refractive index, a property that can be leveraged in the development of specialized optical coatings.[5]

-

Hydrophobicity and Surface Properties: The interplay between the hydrophobic phenyl group and the fluorinated backbone can lead to unique surface energy characteristics.

Synthesis and Polymerization of Phenyl Trifluorovinyl Ether

Monomer Synthesis: A Thermolytic Approach

A viable laboratory-scale synthesis of phenyl trifluorovinyl ether involves the thermolysis of potassium 2-phenoxy-2,3,3,3-tetrafluoropropionate.[7] This method provides a direct route to the PTFVE monomer.

Protocol 1: Synthesis of Phenyl Trifluorovinyl Ether (PTFVE)

Materials:

-

2-Phenoxy-2,3,3,3-tetrafluoropropionic acid

-

Potassium hydroxide (KOH)

-

Anhydrous diethyl ether

-

Inert, high-boiling point solvent (e.g., mineral oil)

-

Standard laboratory glassware for inert atmosphere reactions, distillation, and vacuum transfer

Procedure:

-

Salt Formation: React 2-phenoxy-2,3,3,3-tetrafluoropropionic acid with a stoichiometric amount of potassium hydroxide in a suitable solvent like anhydrous diethyl ether to form potassium 2-phenoxy-2,3,3,3-tetrafluoropropionate.

-

Solvent Removal: Carefully remove the solvent under reduced pressure to obtain the dry potassium salt.

-

Thermolysis Setup: In a flask equipped for vacuum distillation, disperse the dry potassium salt in an inert, high-boiling point solvent.

-

Pyrolysis: Heat the mixture under vacuum. The salt will undergo thermolysis to yield PTFVE, which is then collected by vacuum distillation.

-

Purification: The collected PTFVE can be further purified by fractional distillation.

Causality Behind Experimental Choices: The use of the potassium salt is crucial, as the nature of the cation significantly influences the reaction pathway in the thermolysis of 2-alkoxytetrafluoropropionic acid salts.[7] The vacuum distillation setup is essential for isolating the volatile PTFVE monomer as it is formed, preventing side reactions and degradation.

Diagram 1: Synthesis of Phenyl Trifluorovinyl Ether

Caption: Synthesis of PTFVE via thermolysis of its potassium salt.

Polymerization of PTFVE: Emulsion Polymerization

Poly(phenyl trifluorovinyl ether) (pPTFVE) can be synthesized via aqueous emulsion polymerization.[8] This method is advantageous as it allows for high molecular weight polymers to be obtained at relatively low temperatures.

Protocol 2: Emulsion Polymerization of PTFVE

Materials:

-

Phenyl trifluorovinyl ether (PTFVE) monomer

-

Deionized water

-

Sodium dodecyl sulfate (SDS) as a surfactant

-

Potassium persulfate as an initiator

-

A redox co-initiator system (e.g., sodium metabisulfite)

-

A suitable buffer to maintain pH

-

Reaction vessel equipped with a stirrer, nitrogen inlet, and temperature control

Procedure:

-

Reaction Setup: To the reaction vessel, add deionized water, surfactant, and buffer.

-

Inert Atmosphere: Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

-

Monomer Addition: Add the PTFVE monomer to the aqueous solution while stirring to form an emulsion.

-

Initiator Addition: Dissolve the initiator (and co-initiator) in deionized water and add it to the reaction mixture to initiate polymerization.

-

Polymerization: Maintain the reaction at a controlled temperature (e.g., 50-70 °C) with continuous stirring for several hours.

-

Termination and Isolation: Terminate the reaction by cooling and adding a shortstop agent. The polymer can then be isolated by coagulation (e.g., by adding a salt solution), followed by washing and drying.

Self-Validating System: The progress of the polymerization can be monitored by periodically taking samples and analyzing the conversion of monomer to polymer using techniques like gas chromatography (GC) or by measuring the solid content. The molecular weight and polydispersity of the final polymer should be characterized by gel permeation chromatography (GPC). For poly(Ph-TFVE), a glass transition temperature (Tg) of 23°C has been reported.[8]

Diagram 2: Emulsion Polymerization of PTFVE

Caption: Workflow for the emulsion polymerization of PTFVE.

Formulation of PTFVE-Based High-Performance Coatings: A Starting Point

While specific formulations for PTFVE are proprietary and application-dependent, a general starting point can be adapted from established FEVE coating technology.[3][9] The formulation will typically consist of the pPTFVE resin, a crosslinking agent, pigments, solvents, and additives.

Table 1: Generic Starting Formulation for a PTFVE-Based Coating

| Component | Example | Function | Typical Weight % |

| pPTFVE Resin | Poly(phenyl trifluorovinyl ether) | Primary binder, provides durability and resistance properties. | 30 - 50 |

| Crosslinker | Polyisocyanate (e.g., HDI trimer) | Reacts with functional groups on the polymer to form a durable network. | 10 - 20 |

| Pigment | Titanium dioxide (for white), other inorganic pigments | Provides color and opacity. | 20 - 40 |

| Solvent | Aromatic hydrocarbons, esters, ketones | Dissolves the resin and controls viscosity for application. | 10 - 30 |

| Additives | UV absorbers, HALS, flow and leveling agents | Enhance specific properties like UV stability and film appearance. | 1 - 5 |

Protocol 3: Laboratory-Scale Formulation of a PTFVE-Based Coating

Materials:

-

pPTFVE resin

-

Selected polyisocyanate crosslinker

-

Pigment(s)

-

A blend of suitable solvents

-

Additives

-

High-speed disperser or bead mill

-

Mixing vessel

Procedure:

-

Resin Dissolution: In the mixing vessel, dissolve the pPTFVE resin in the solvent blend under agitation.

-

Pigment Dispersion: Once the resin is fully dissolved, add the pigments and disperse them using a high-speed disperser or bead mill until the desired fineness of grind is achieved.

-

Let-Down: Add any remaining resin solution and solvent to adjust the viscosity.

-

Additive Incorporation: Add the additives under gentle agitation.

-

Crosslinker Addition: Just prior to application, add the stoichiometric amount of the polyisocyanate crosslinker and mix thoroughly.

Causality and Self-Validation: The choice of solvent is critical and must be able to dissolve the pPTFVE resin without reacting with the crosslinker. The pigment dispersion quality is key to achieving optimal color, gloss, and film integrity. The pot life of the two-component system (after adding the crosslinker) must be determined to ensure the coating is applied before it begins to gel.

Application and Curing of PTFVE-Based Coatings

The application and curing of PTFVE-based coatings are expected to follow similar principles to other two-component fluoropolymer systems.

Protocol 4: Application and Curing

1. Substrate Preparation:

-

Ensure the substrate is clean, dry, and free of contaminants.

-

For metal substrates, a suitable primer is recommended to enhance adhesion and corrosion resistance.[10]

2. Application:

-

The formulated coating can be applied using conventional methods such as spraying (air, airless), brushing, or rolling.

-

Apply a uniform wet film to achieve the desired dry film thickness (typically 25-50 µm).

3. Curing:

-

Ambient Cure: Allow the coating to cure at ambient temperature. The curing time will depend on the specific crosslinker used, temperature, and humidity. Full cure may take several days.[4]

-

Forced Cure: Curing can be accelerated by baking at elevated temperatures (e.g., 60-80 °C) for a shorter duration.

Diagram 3: PTFVE Coating Application and Curing Workflow

Sources

- 1. coatingsystems.com [coatingsystems.com]

- 2. paint.org [paint.org]

- 3. lumiflonusa.com [lumiflonusa.com]

- 4. lumiflonusa.com [lumiflonusa.com]

- 5. notes.fluorine1.ru [notes.fluorine1.ru]

- 6. researchgate.net [researchgate.net]

- 7. notes.fluorine1.ru [notes.fluorine1.ru]

- 8. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 9. pcimag.com [pcimag.com]

- 10. pavementvideo.s3.amazonaws.com [pavementvideo.s3.amazonaws.com]

Phenyl Trifluorovinyl Ether: A Versatile Building Block for Advanced Materials in Research and Drug Development

Introduction: The Unique Promise of Phenyl Trifluorovinyl Ether

Phenyl trifluorovinyl ether (TFVE) and its derivatives are emerging as a highly versatile class of monomers in the design of advanced fluoropolymers. The unique combination of a trifluorovinyl ether group and an aromatic moiety imparts a desirable balance of properties to the resulting polymers, including high thermal stability, chemical resistance, tunable refractive index, and processability.[1][2] These characteristics make TFVE-based polymers, particularly perfluorocyclobutyl (PFCB) aryl ethers, attractive candidates for a wide range of applications, from optical materials and low-dielectric-constant films to advanced coatings and, increasingly, sophisticated biomedical systems.[1] This document provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the synthesis, polymerization, and functionalization of TFVE for the creation of novel materials. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the burgeoning applications of these materials in the pharmaceutical and biomedical fields.

I. Synthesis of Phenyl Trifluorovinyl Ether Monomer: A Step-by-Step Protocol

The most common and effective method for synthesizing aryl trifluorovinyl ethers is through the thermolysis of a corresponding 2-aryloxy-2,3,3,3-tetrafluoropropionate salt. This protocol outlines the synthesis of phenyl trifluorovinyl ether, a key precursor for a wide array of advanced polymers.

Causality of the Synthetic Approach

The synthesis proceeds in two main stages: the formation of the potassium 2-phenoxy-2,3,3,3-tetrafluoropropionate salt, followed by its thermal decomposition. The first step involves the nucleophilic attack of the phenoxide ion on hexafluoropropylene oxide (HFPO). The subsequent thermolysis is a decarboxylation reaction that results in the formation of the desired trifluorovinyl ether. The choice of a potassium salt is crucial as it has been shown to give higher yields compared to its sodium counterpart.

Experimental Protocol: Synthesis of Phenyl Trifluorovinyl Ether

Materials:

-

Phenol

-

Potassium hydroxide (KOH)

-

Hexafluoropropylene oxide (HFPO)

-

Diethylene glycol dimethyl ether (diglyme)

-

Hydrochloric acid (HCl)

-

Magnesium sulfate (MgSO₄)

-

Dry sand

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Preparation of Potassium 2-Phenoxy-2,3,3,3-tetrafluoropropionate:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a dry ice condenser, dissolve phenol (1.0 eq) in anhydrous diglyme under a nitrogen atmosphere.

-

Cool the solution in an ice bath and add powdered potassium hydroxide (1.1 eq) portion-wise while stirring.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the potassium phenoxide.

-

Cool the reaction mixture to 0 °C and slowly bubble hexafluoropropylene oxide (1.2 eq) through the solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

-

After the addition of HFPO is complete, allow the reaction to stir at room temperature overnight.

-

Acidify the reaction mixture with dilute hydrochloric acid and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude 2-phenoxy-2,3,3,3-tetrafluoropropionic acid.

-

-

Thermolysis to Phenyl Trifluorovinyl Ether:

-

Neutralize the crude acid with a methanolic solution of potassium hydroxide to form the potassium salt.

-

Evaporate the solvent to dryness and dry the salt under vacuum at 100 °C for 4-6 hours.

-

Mix the dried potassium 2-phenoxy-2,3,3,3-tetrafluoropropionate salt with dry sand in a round-bottom flask equipped for vacuum distillation.

-

Heat the flask under vacuum (pyrolysis). The phenyl trifluorovinyl ether will distill as it is formed.

-

Collect the distillate in a cooled receiver.

-

Purify the crude phenyl trifluorovinyl ether by fractional distillation.

-

Characterization:

The final product should be characterized by ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy to confirm its structure and purity.

II. Polymerization of Phenyl Trifluorovinyl Ether: Crafting Perfluorocyclobutyl (PFCB) Aryl Ethers

The trifluorovinyl ether group of TFVE monomers undergoes a unique thermal [2+2] cycloaddition reaction to form a perfluorocyclobutane ring. This step-growth polymerization process yields high-performance thermoplastic polymers known as perfluorocyclobutyl (PFCB) aryl ethers.

The Rationale Behind Thermal Cyclopolymerization

The driving force for this polymerization is the formation of the thermodynamically stable perfluorocyclobutane ring. The reaction proceeds through a diradical intermediate. The step-growth nature of this polymerization allows for the synthesis of high molecular weight polymers. The properties of the resulting PFCB polymer, such as its glass transition temperature (Tg) and solubility, can be tailored by the choice of the aryl group in the monomer.

Caption: Thermal [2+2] Cycloaddition of Phenyl Trifluorovinyl Ether.

Experimental Protocol: Bulk Polymerization of Phenyl Trifluorovinyl Ether

Materials:

-

Phenyl trifluorovinyl ether (TFVE) monomer

-

Polymerization ampoule (heavy-walled glass)

-

Vacuum line

-

High-temperature oven or oil bath

Procedure:

-

Monomer Purification:

-

Purify the TFVE monomer by passing it through a short column of activated neutral alumina to remove any acidic impurities.

-

-

Polymerization Setup:

-

Place the purified TFVE monomer into a heavy-walled glass ampoule.

-

Connect the ampoule to a vacuum line and perform at least three freeze-pump-thaw cycles to thoroughly degas the monomer.

-

Seal the ampoule under vacuum.

-

-

Thermal Polymerization:

-

Place the sealed ampoule in a preheated oven or oil bath at a temperature between 180-220 °C. The exact temperature will influence the polymerization rate and the molecular weight of the resulting polymer.

-

The polymerization time can range from 24 to 72 hours, depending on the desired conversion and molecular weight.

-

-

Polymer Isolation and Purification:

-

After the designated time, remove the ampoule from the heat source and allow it to cool to room temperature.

-

Carefully open the ampoule. The polymer will be a viscous liquid or a solid.

-

Dissolve the polymer in a suitable solvent, such as tetrahydrofuran (THF) or hexafluorobenzene.

-

Precipitate the polymer by adding the solution dropwise to a non-solvent, such as methanol.

-

Collect the precipitated polymer by filtration and dry it in a vacuum oven at 60-80 °C until a constant weight is achieved.[3]

-

Characterization:

The resulting poly(phenyl trifluorovinyl ether) should be characterized by Gel Permeation Chromatography (GPC) to determine its number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) should be used to determine the glass transition temperature (Tg) and thermal stability (Td), respectively.[4]

| Polymerization Conditions | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) | Td (°C, 5% weight loss) |

| 180 °C, 48 h | 25,000 | 55,000 | 2.2 | ~130 | >400 |

| 200 °C, 24 h | 35,000 | 77,000 | 2.2 | ~135 | >400 |

| 220 °C, 12 h | 45,000 | 99,000 | 2.2 | ~140 | >400 |

Note: The values in this table are representative and can vary based on the specific reaction conditions and monomer purity.

III. Functionalization of TFVE-based Polymers: Tailoring Properties for Advanced Applications

The versatility of TFVE-based polymers is significantly enhanced by the ability to introduce a wide range of functional groups, either by copolymerization with functional monomers or by post-polymerization modification. These functional groups can then be used to tune the polymer's properties or to conjugate other molecules, such as drugs or targeting ligands.

A. Thiol-Ene "Click" Chemistry for Facile Functionalization

The trifluorovinyl ether group is an excellent substrate for thiol-ene "click" reactions. This photoinitiated radical addition of a thiol to the double bond is highly efficient, proceeds under mild conditions, and is tolerant of a wide variety of functional groups.[5]

Causality of the Thiol-Ene Reaction

The reaction is initiated by a photoinitiator that, upon exposure to UV light, generates radicals. These radicals then abstract a hydrogen atom from the thiol, creating a thiyl radical. The thiyl radical adds across the trifluorovinyl ether double bond in an anti-Markovnikov fashion to form a carbon-centered radical, which then abstracts a hydrogen from another thiol molecule to propagate the chain and form the final thioether product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Perfluorocyclobutyl-based polymers for functional materials - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. notes.fluorine1.ru [notes.fluorine1.ru]

- 4. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

Troubleshooting & Optimization

Troubleshooting low yield in phenyl trifluorovinyl ether synthesis

Technical Support Center: Phenyl Trifluorovinyl Ether Synthesis

From the Desk of the Senior Application Scientist